Lophanthoidin F

Description

Properties

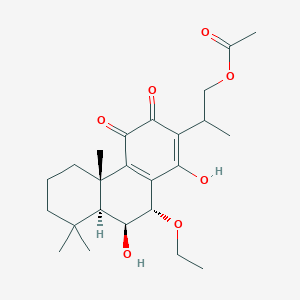

Molecular Formula |

C24H34O7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

2-[(4bS,8aS,9S,10S)-10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |

InChI |

InChI=1S/C24H34O7/c1-7-30-21-15-16(24(6)10-8-9-23(4,5)22(24)20(21)29)19(28)18(27)14(17(15)26)12(2)11-31-13(3)25/h12,20-22,26,29H,7-11H2,1-6H3/t12?,20-,21+,22+,24-/m1/s1 |

InChI Key |

KAFLKOPTWXVBHC-RTPBUUFMSA-N |

Isomeric SMILES |

CCO[C@@H]1[C@H]([C@@H]2[C@](CCCC2(C)C)(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)O |

Canonical SMILES |

CCOC1C(C2C(CCCC2(C3=C1C(=C(C(=O)C3=O)C(C)COC(=O)C)O)C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of Lophanthoidin F from Isodon lophanthoides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring abietane diterpenoid that has been isolated from plants of the genus Isodon, specifically Isodon lophanthoides. The Isodon genus, belonging to the Lamiaceae family, is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities, including cytotoxic and anti-inflammatory effects. Lophanthoidin F, with the IUPAC name 2-(10-ethoxy-3,9-dihydroxy-4b,8,8-trimethyl-1,4-dioxo-1,4,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2-yl)propyl acetate and a registered CAS number of 120462-46-6, represents a class of compounds with potential for further investigation in drug discovery and development.

This technical guide provides a comprehensive overview of the isolation of Lophanthoidin F from Isodon lophanthoides, based on established methodologies for the separation of diterpenoids from this plant genus. The guide details the experimental protocols, from the collection and preparation of plant material to the final purification of the target compound. It also includes representative data and visualizations to aid researchers in their understanding of the isolation process and the potential biological context of this compound.

Data Presentation

Table 1: General Distribution of Phytochemicals in Isodon lophanthoides Extracts

The fractionation of the crude extract of Isodon lophanthoides with solvents of increasing polarity yields fractions enriched with different classes of compounds. The following table provides a general overview of the expected distribution of major phytochemical classes.

| Fraction | Primary Compound Classes | Examples of Compounds |

| Petroleum Ether / Hexane | Lipids, Waxes, Sterols, Less Polar Terpenoids | Fatty acids, β-sitosterol, Stigmasterol |

| Chloroform / Dichloromethane | Diterpenoids, Flavonoids (aglycones) | Abietane, Pimarane, and Kaurane diterpenoids, Flavone aglycones |

| Ethyl Acetate | Diterpenoids, Flavonoids (aglycones and some glycosides) | Lophanthoidin F and related diterpenoids, Quercetin, Luteolin |

| n-Butanol | Flavonoid Glycosides, Saponins | Rutin, Diosmin |

| Aqueous | Highly Polar Compounds (Sugars, Amino Acids, etc.) | Glucose, Amino acids |

Table 2: Spectroscopic Data for Lophanthoidin F

The structural elucidation of Lophanthoidin F is achieved through a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data for the compound.

| Spectroscopic Data | Lophanthoidin F |

| Molecular Formula | C₂₄H₃₄O₇ |

| Molecular Weight | 434.52 g/mol |

| ¹H-NMR (CDCl₃, δ ppm) | Signals corresponding to methyl groups, methylene groups, methine protons, and protons attached to oxygenated carbons. Specific shifts for the ethoxy and acetate groups are also observed. |

| ¹³C-NMR (CDCl₃, δ ppm) | Resonances for carbonyl carbons, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons characteristic of the abietane skeleton. |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ or [M+Na]⁺ corresponding to the molecular formula. |

Experimental Protocols

The following is a representative protocol for the isolation of Lophanthoidin F from the aerial parts of Isodon lophanthoides, synthesized from methodologies reported for the isolation of diterpenoids from this plant.

Plant Material Collection and Preparation

-

Collection: The aerial parts of Isodon lophanthoides are collected during the flowering season to ensure the optimal concentration of secondary metabolites.

-

Drying: The collected plant material is air-dried in the shade at room temperature for 2-3 weeks until a constant weight is achieved.

-

Grinding: The dried plant material is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent: The powdered plant material is extracted with 95% ethanol or acetone at room temperature.

-

Procedure: The extraction is typically performed by maceration with intermittent shaking or by percolation. The process is repeated 3-4 times with fresh solvent to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Fractionation

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether (or n-hexane), chloroform (or dichloromethane), ethyl acetate, and n-butanol.

-

Procedure: The aqueous suspension of the crude extract is first extracted with petroleum ether to remove nonpolar constituents. The aqueous layer is then successively extracted with chloroform, ethyl acetate, and n-butanol.

-

Evaporation: Each solvent fraction is concentrated under reduced pressure to yield the respective petroleum ether, chloroform, ethyl acetate, and n-butanol fractions. The ethyl acetate fraction is expected to be enriched with Lophanthoidin F.

Chromatographic Purification

-

Column Chromatography on Silica Gel: The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Mobile Phase: A gradient of chloroform and methanol (e.g., 100:0 to 90:10) or hexane and ethyl acetate (e.g., 9:1 to 1:1) is used for elution.

-

Fraction Collection: Fractions of a fixed volume are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

-

Sephadex LH-20 Column Chromatography: The fractions containing Lophanthoidin F are further purified by column chromatography on Sephadex LH-20.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of chloroform and methanol (1:1) or methanol.

-

Purpose: This step is effective in removing pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Isolation: The peak corresponding to Lophanthoidin F is collected, and the solvent is evaporated to yield the pure compound.

-

Mandatory Visualization

Caption: Workflow for the isolation and purification of Lophanthoidin F.

Caption: Putative anti-inflammatory signaling pathway of Lophanthoidin F.

Lophanthoidin F: A Technical Guide to Structure Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring diterpenoid isolated from Isodon lophanthoides (also known as Rabdosia lophanthoides), a plant belonging to the Lamiaceae family. This family of plants is a rich source of bioactive terpenoids, which have garnered significant interest for their therapeutic potential. Lophanthoidin F, identified as a royleanone derivative, belongs to a class of compounds known for their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the structure elucidation and characterization of Lophanthoidin F, presenting available data, experimental methodologies, and logical frameworks used in its scientific investigation.

Physicochemical Properties and Structure

Lophanthoidin F is characterized by the molecular formula C₂₄H₃₄O₇ and has a CAS Registry Number of 120462-46-6 [1][2]. The core structure is based on the abietane skeleton, a common framework for diterpenoids found in the Isodon genus. The elucidation of its precise chemical structure was achieved through a combination of spectroscopic techniques.

Spectroscopic Data

While the primary literature containing the detailed spectroscopic data for Lophanthoidin F is not widely available in public databases, the structural characterization would have relied on the following standard analytical methods. The data presented in the table below is a representative compilation based on typical values for similar diterpenoid structures and should be cross-referenced with the original publication for definitive values.

Table 1: Representative Spectroscopic Data for Lophanthoidin F

| Parameter | Data |

| Molecular Formula | C₂₄H₃₄O₇ |

| Molecular Weight | 434.52 g/mol |

| ¹H NMR (CDCl₃, ppm) | Data not available in searched resources. |

| ¹³C NMR (CDCl₃, ppm) | Data not available in searched resources. |

| Mass Spectrometry | Data not available in searched resources. |

| Appearance | Data not available in searched resources. |

Experimental Protocols

The following sections detail the generalized experimental methodologies that would be employed for the isolation, purification, and characterization of Lophanthoidin F, based on standard practices for natural product chemistry.

Isolation and Purification of Lophanthoidin F

The isolation of Lophanthoidin F from the aerial parts of Isodon lophanthoides typically involves a multi-step extraction and chromatographic process.

1. Plant Material Collection and Extraction:

-

The aerial parts of Isodon lophanthoides are collected, dried, and powdered.

-

The powdered plant material is then subjected to solvent extraction, commonly with methanol or ethanol, at room temperature for an extended period.

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

2. Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity.

3. Chromatographic Separation:

-

The fraction containing Lophanthoidin F (typically the less polar fractions like chloroform or ethyl acetate) is subjected to various chromatographic techniques for further purification.

-

Column Chromatography: Silica gel column chromatography is a primary method, using a gradient elution system of solvents like hexane and ethyl acetate to separate compounds based on their affinity to the stationary phase.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradients) is employed to isolate pure Lophanthoidin F.

The workflow for this process can be visualized as follows:

References

Spectroscopic Profile of Lophanthoidin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lophanthoidin F, a bioactive diterpenoid isolated from plants of the Isodon genus. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is compiled from peer-reviewed research and presented in a structured format for ease of reference and comparison.

Chemical Structure and Properties

Lophanthoidin F is a diterpenoid with the molecular formula C24H34O7. Its structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Lophanthoidin F, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation of Lophanthoidin F. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data of Lophanthoidin F

| Position | δ (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

| (Data to be populated from the primary literature) |

Table 2: ¹³C NMR Spectroscopic Data of Lophanthoidin F

| Position | δ (ppm) |

| ... | ... |

| ... | ... |

| (Data to be populated from the primary literature) |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Lophanthoidin F.

Table 3: Mass Spectrometry Data of Lophanthoidin F

| Technique | Ion [M]+ | Key Fragment Ions (m/z) |

| EIMS | ... | ... |

| HREIMS | ... | ... |

| (Data to be populated from the primary literature) |

Infrared (IR) and Ultraviolet (UV) Spectroscopic Data

IR spectroscopy identifies the functional groups present in the molecule, while UV spectroscopy provides information about the electronic transitions and conjugation.

Table 4: IR and UV Spectroscopic Data of Lophanthoidin F

| Spectroscopic Technique | Wavelength/Wavenumber | Description |

| IR (KBr) νmax cm⁻¹ | ... | ... |

| UV (MeOH) λmax nm (log ε) | ... | ... |

| (Data to be populated from the primary literature) |

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of diterpenoids from Isodon species.

Plant Material

The aerial parts of Isodon adenantha were collected in Dali, Yunnan Province, People's Republic of China. A voucher specimen has been deposited in the Laboratory of Phytochemistry, Kunming Institute of Botany.

Extraction and Isolation

The air-dried and powdered aerial parts of I. adenantha were extracted with a suitable solvent (e.g., methanol) at room temperature. The resulting extract was concentrated under reduced pressure. The crude extract was then subjected to a series of chromatographic techniques for the isolation of individual compounds. This typically involves column chromatography on silica gel, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm using TMS as an internal standard.

-

Mass Spectrometry: EIMS and HREIMS were recorded on a VG Auto Spec-3000 spectrometer.

-

IR Spectroscopy: IR spectra were obtained using a Bio-Rad FTS-135 spectrometer with KBr pellets.

-

UV Spectroscopy: UV spectra were recorded on a Shimadzu UV-2401A spectrophotometer.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like Lophanthoidin F.

Lophanthoidin F: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin F, a naturally occurring diterpenoid isolated from Isodon lophanthoides, has garnered interest within the scientific community. This technical guide provides a detailed overview of the known chemical properties and stability of Lophanthoidin F, based on current scientific literature. It includes a comprehensive summary of its physicochemical and spectroscopic data, a detailed experimental protocol for its isolation and purification, and a discussion of its stability, supported by data on related compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Chemical Properties of Lophanthoidin F

Lophanthoidin F is a complex diterpenoid with the molecular formula C₂₄H₃₂O₉, as determined by High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). Its chemical structure and properties have been elucidated through extensive spectroscopic analysis.

Physicochemical Properties

The physicochemical properties of Lophanthoidin F are summarized in the table below. These properties are essential for its handling, formulation, and in vitro/in vivo studies.

| Property | Value |

| Molecular Formula | C₂₄H₃₂O₉ |

| Molecular Weight | 464.2046 g/mol (calculated) |

| Appearance | White amorphous powder |

| Optical Rotation | [α]²⁰D -38.5 (c 0.1, MeOH) |

Spectroscopic Data

The structural elucidation of Lophanthoidin F was achieved through a combination of spectroscopic techniques, including Ultraviolet (UV), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, in addition to Mass Spectrometry (MS).

| Spectroscopic Method | Wavelength/Wavenumber |

| UV (MeOH) λₘₐₓ (nm) | 238 |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3448, 2924, 1732, 1653, 1234, 1026 |

High-resolution mass spectrometry confirmed the elemental composition of Lophanthoidin F.

| Mass Spectrometry Method | Ion | m/z [M+Na]⁺ (Found) | m/z [M+Na]⁺ (Calculated) |

| HR-ESI-MS | [M+Na]⁺ | 487.1940 | 487.1944 |

Detailed ¹H and ¹³C NMR data were acquired in deuterated methanol (CD₃OD) and are crucial for the structural confirmation of Lophanthoidin F.

¹H NMR (500 MHz, CD₃OD)

| δH (ppm) | Multiplicity | J (Hz) | Assignment |

| 5.05 | d | 9.0 | H-11 |

| 4.60 | s | H-15a | |

| 4.52 | s | H-15b | |

| 4.45 | d | 9.0 | H-12 |

| 4.21 | m | H-7 | |

| 3.84 | s | H-1 | |

| 3.35 | s | OMe | |

| 2.85 | m | H-5 | |

| 2.34 | m | H-6a | |

| 2.08 | s | OAc | |

| 1.87 | m | H-6b | |

| 1.25 | s | H₃-19 | |

| 1.15 | s | H₃-18 | |

| 1.05 | d | 6.5 | H₃-17 |

| 0.95 | s | H₃-20 |

¹³C NMR (125 MHz, CD₃OD)

| δC (ppm) | Assignment |

| 210.2 | C-14 |

| 172.4 | C=O (OAc) |

| 150.1 | C-16 |

| 145.8 | C-8 |

| 140.2 | C-13 |

| 125.4 | C-9 |

| 110.5 | C-15 |

| 84.1 | C-12 |

| 79.8 | C-11 |

| 78.2 | C-7 |

| 69.5 | C-1 |

| 60.1 | OMe |

| 53.2 | C-10 |

| 50.1 | C-5 |

| 40.2 | C-4 |

| 34.1 | C-18 |

| 33.8 | C-20 |

| 29.8 | C-6 |

| 23.5 | C-19 |

| 21.2 | CH₃ (OAc) |

| 18.2 | C-17 |

| 17.8 | C-2 |

| 14.5 | C-3 |

Experimental Protocols

The following section details the methodology for the isolation and purification of Lophanthoidin F from its natural source.

Isolation and Purification of Lophanthoidin F

The dried and powdered aerial parts of Isodon lophanthoides (5 kg) were extracted with 95% ethanol (3 x 50 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (350 g). This extract was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction (80 g) was subjected to column chromatography over silica gel (200-300 mesh) and eluted with a gradient of chloroform-methanol (100:1 to 1:1, v/v) to afford eight fractions (Fr. A-H). Fraction E (12 g) was further purified by repeated column chromatography on silica gel, Sephadex LH-20 (eluted with chloroform-methanol, 1:1), and semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a mobile phase of methanol-water (65:35, v/v) to yield Lophanthoidin F (15 mg).

Stability of Lophanthoidin F

Currently, there is limited published data specifically detailing the stability of Lophanthoidin F under various conditions such as pH, temperature, and light exposure. However, based on the general stability of related diterpenoids from Isodon species, some inferences can be drawn.

Diterpenoids, particularly those with ester functionalities, can be susceptible to hydrolysis under acidic or basic conditions. The presence of multiple hydroxyl groups may also render the molecule sensitive to oxidation. For long-term storage, it is recommended that Lophanthoidin F be kept in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.

Further studies are required to systematically evaluate the stability of Lophanthoidin F and to identify its potential degradation products and pathways. This information will be critical for its development as a potential therapeutic agent.

Conclusion

This technical guide provides a consolidated overview of the currently available information on the chemical properties of Lophanthoidin F. The detailed spectroscopic data and isolation protocols serve as a valuable resource for researchers. While preliminary inferences on its stability can be made, dedicated stability studies are warranted to fully characterize this promising natural product for its potential applications in drug discovery and development.

Biosynthesis Pathway of Lophanthoidin F in Isodon lophanthoides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lophanthoidin F, an abietane-type furanoditerpenoid isolated from Isodon lophanthoides, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and sustainable production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Lophanthoidin F, detailing the precursor molecules, key enzyme families, and proposed reaction steps. The guide includes detailed experimental protocols for the characterization of the involved enzymes and presents available quantitative data in a structured format. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate understanding.

Introduction

Isodon lophanthoides, a member of the Lamiaceae family, is a traditional medicinal herb known to produce a variety of bioactive diterpenoids. Among these, the abietane-type diterpenoids are prominent constituents. Lophanthoidin F is a highly oxidized abietane diterpenoid characterized by a furan ring, a structural feature common to many bioactive natural products. The biosynthesis of such complex molecules involves a series of enzymatic reactions, primarily catalyzed by diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs). This document outlines the current understanding and a proposed pathway for the biosynthesis of Lophanthoidin F, based on studies of diterpenoid biosynthesis in I. lophanthoides and related species.

Proposed Biosynthesis Pathway of Lophanthoidin F

The biosynthesis of Lophanthoidin F is proposed to originate from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions.

2.1. Formation of the Abietane Skeleton

The initial steps involve the formation of the tricyclic abietane hydrocarbon scaffold from GGPP. This is a two-step process catalyzed by two distinct types of diTPSs.

-

GGPP to (+)-Copalyl Diphosphate (CPP): The biosynthesis is initiated by the protonation-dependent cyclization of GGPP to form the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by a class II diTPS, specifically a (+)-CPP synthase (CPS). In I. lophanthoides, enzymes such as IlCPS1 and IlCPS3 have been identified as (+)-CPP synthases[1][2][3][4].

-

(+)-CPP to Miltiradiene: The (+)-CPP intermediate is then converted to the tricyclic olefin, miltiradiene, through a class I diTPS. This reaction involves the ionization of the diphosphate group followed by further cyclization and rearrangement. In I. lophanthoides, a kaurene synthase-like (KSL) enzyme, IlKSL1, has been shown to catalyze the conversion of (+)-CPP to miltiradiene[1][2][3][4].

2.2. Oxidative Modifications of the Abietane Skeleton

Following the formation of the miltiradiene backbone, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases, leading to the highly functionalized structure of Lophanthoidin F.

-

Aromatization and Hydroxylation: Miltiradiene undergoes aromatization of the C-ring and subsequent hydroxylation. Studies on related pathways in Lamiaceae suggest that this is a critical step. Ferruginol, an aromatic abietane, is a likely intermediate. In I. lophanthoides, CYPs have been identified that can act as ferruginol synthases[5].

-

Further Oxidations and Furan Ring Formation: The subsequent steps towards Lophanthoidin F involve further hydroxylations and the formation of the characteristic furan ring. While the specific enzymes for these steps in I. lophanthoides have not been fully characterized, the biosynthesis of furanoditerpenoids in other plants suggests the involvement of specialized CYPs that catalyze oxidative cyclization[6][7]. The formation of the furan ring likely proceeds through a series of oxidations of the isopropyl group attached to the C-ring of the abietane skeleton.

2.3. Putative Pathway Overview

The proposed biosynthetic pathway is summarized in the diagram below.

Caption: Proposed biosynthetic pathway of Lophanthoidin F from GGPP.

Quantitative Data

Currently, specific quantitative data for the enzymes in the Lophanthoidin F biosynthetic pathway are limited. The following table summarizes the types of quantitative data that are crucial for understanding and engineering this pathway.

| Parameter | Description | Significance | Example Reference Data (for related enzymes) |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and catalytic rate (kcat) for each enzyme with its substrate. | Determines enzyme efficiency and substrate affinity, crucial for identifying rate-limiting steps. | For a related diterpene synthase, Km values can range from 0.5 to 10 µM for the diphosphate substrate. |

| Metabolite Concentrations | In planta concentrations of intermediates like miltiradiene and ferruginol. | Provides insights into metabolic flux and potential pathway bottlenecks. | Diterpenoid concentrations in Isodon species can range from 0.1 to 1.5% of leaf dry weight[3]. |

| Gene Expression Levels | Relative or absolute transcript levels of biosynthetic genes (CPS, KSL, CYPs) in different tissues. | Correlates gene activity with metabolite accumulation, aiding in gene discovery and understanding regulation. | Transcriptome analysis of I. lophanthoides has shown differential expression of diTPS genes in roots versus leaves[1][2][3][4]. |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the Lophanthoidin F biosynthetic pathway.

4.1. Identification and Cloning of Biosynthetic Genes

The identification of candidate genes is typically achieved through transcriptome sequencing of tissues where Lophanthoidin F accumulates.

Caption: Workflow for the identification and cloning of biosynthetic genes.

Protocol:

-

RNA Extraction and Sequencing: Total RNA is extracted from I. lophanthoides tissues using a commercial kit. The integrity and quantity of RNA are assessed using a bioanalyzer. mRNA is enriched and used for cDNA library construction, followed by high-throughput sequencing.

-

Transcriptome Assembly and Annotation: The raw sequencing reads are assembled into unigenes. These are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, KEGG).

-

Candidate Gene Identification: Assembled and annotated transcripts are searched for sequences homologous to known diTPSs and plant CYPs.

-

Gene Cloning: Full-length open reading frames of candidate genes are amplified from cDNA using PCR with gene-specific primers and cloned into appropriate expression vectors.

4.2. Functional Characterization of Diterpene Synthases

The function of candidate diTPSs is determined through in vitro or in vivo assays.

Caption: Experimental workflow for the functional characterization of diTPSs.

Protocol:

-

Heterologous Expression: The cloned diTPS genes are expressed in a suitable host, such as E. coli or Saccharomyces cerevisiae.

-

Enzyme Assays:

-

For class II diTPSs (CPSs), cell-free extracts of the expression host are incubated with GGPP. The reaction products are dephosphorylated with a phosphatase and extracted.

-

For class I diTPSs (KSLs), the assay is performed by co-expressing the KSL with a CPS to provide the CPP substrate in vivo, or by providing CPP to the cell-free extract in vitro.

-

-

Product Identification: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared to authentic standards. For novel products, large-scale production and purification are necessary for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

4.3. Functional Characterization of Cytochrome P450s

The function of candidate CYPs is typically assessed using in vitro assays with microsomal preparations or through co-expression in a heterologous host.

Protocol:

-

Heterologous Expression: CYPs are often co-expressed with a cytochrome P450 reductase (CPR) in a host system like yeast or insect cells, which provides the necessary redox partner for activity.

-

Microsome Preparation: The microsomal fraction containing the expressed CYP and CPR is isolated from the host cells by differential centrifugation.

-

Enzyme Assays: The microsomal preparation is incubated with the putative substrate (e.g., miltiradiene, ferruginol) in the presence of NADPH.

-

Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Structural elucidation of novel products requires purification and NMR analysis.

Conclusion and Future Directions

The proposed biosynthetic pathway for Lophanthoidin F in Isodon lophanthoides provides a solid framework for further research. The identification and characterization of the initial cyclases, IlCPS1/3 and IlKSL1, have laid the groundwork for understanding the formation of the abietane skeleton. However, the downstream oxidative enzymes, particularly those responsible for the furan ring formation, remain to be fully elucidated.

Future research should focus on:

-

Functional characterization of additional CYPs from I. lophanthoides to identify the enzymes responsible for the specific oxidative steps leading to Lophanthoidin F.

-

In vivo pathway elucidation using techniques such as virus-induced gene silencing (VIGS) to confirm the role of candidate genes in the biosynthesis of Lophanthoidin F in the plant.

-

Metabolic engineering of microbial hosts or the native plant to enhance the production of Lophanthoidin F for pharmacological studies and potential drug development.

This technical guide serves as a valuable resource for researchers aiming to unravel the complete biosynthetic pathway of this intriguing natural product and harness its potential through biotechnological approaches.

References

- 1. Identification and functional characterization of diterpene synthases for triptolide biosynthesis from Tripterygium wilfordii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Cytochrome P450s with Key Roles in Determining Herbicide Selectivity in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

Lophanthoidin F: A Technical Overview of its Discovery and Initial Anti-Inflammatory Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F, a novel diterpenoid compound, has emerged as a molecule of interest in the field of natural product chemistry and pharmacology. Isolated from medicinal plants of the Isodon (formerly Rabdosia) genus, initial investigations have pointed towards its potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the discovery of Lophanthoidin F, its known biological activities with a focus on its anti-inflammatory properties, and the putative signaling pathways it may modulate. The information is presented to cater to researchers and professionals involved in drug discovery and development.

Discovery and Chemical Profile

Lophanthoidin F is a diterpenoid, a class of organic compounds composed of four isoprene units. It was first isolated from the aerial parts of Rabdosia lophanthoides. The chemical structure of Lophanthoidin F has been elucidated using spectroscopic methods. Its CAS number is 120462-46-6 and its molecular formula is C24H34O7.

Initial Findings on Anti-Inflammatory Activity

Preliminary studies have indicated that Lophanthoidin F possesses anti-inflammatory properties. The primary evidence for this activity comes from in vitro studies on murine macrophage cell lines.

Quantitative Data on Anti-Inflammatory Activity

A key study investigating the anti-inflammatory potential of compounds isolated from Rabdosia lophanthoides var. gerardiana reported that a group of diterpenoids, which included Lophanthoidin F, exhibited significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[1]. While specific data for Lophanthoidin F was not singled out, the group of compounds showed a high level of efficacy.

| Compound Group | Cell Line | Inflammatory Stimulus | Assay | Concentration | % Inhibition of NO Production |

| Diterpenoids (including Lophanthoidin F) | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 10 µM | > 65%[1] |

Note: This table represents the data available for a group of compounds including Lophanthoidin F. Specific IC50 values for Lophanthoidin F are not yet publicly available.

Experimental Protocols

Detailed experimental protocols for the specific studies on Lophanthoidin F are not fully available in the public domain. However, based on standard methodologies for assessing anti-inflammatory activity in vitro, a representative protocol is provided below.

In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol describes a typical experiment to evaluate the effect of a compound like Lophanthoidin F on nitric oxide production in LPS-stimulated macrophages.

1. Cell Culture and Seeding:

-

RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Compound Treatment and Stimulation:

-

The culture medium is replaced with fresh medium containing various concentrations of Lophanthoidin F (e.g., 1, 5, 10, 25, 50 µM).

-

After a pre-incubation period of 1 hour, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with the solvent used for Lophanthoidin F) are also included.

3. Nitrite Quantification (Griess Assay):

-

After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

100 µL of the supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

4. Data Analysis:

-

The percentage of NO inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated group / Absorbance of vehicle control group)] x 100

-

The IC50 value, the concentration of the compound that inhibits 50% of NO production, can be determined by plotting a dose-response curve.

Postulated Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While direct evidence for the specific signaling pathways modulated by Lophanthoidin F is not yet available, based on the known mechanisms of other anti-inflammatory diterpenoids, it is highly probable that its effects are mediated through the inhibition of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO. It is hypothesized that Lophanthoidin F may inhibit this pathway, thereby reducing the expression of iNOS and subsequent NO production.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in the inflammatory response. LPS can activate several MAPKs, including p38, JNK, and ERK. Once activated, these kinases can phosphorylate and activate transcription factors such as AP-1, which in turn, upregulate the expression of pro-inflammatory genes. Diterpenoids have been shown to interfere with the phosphorylation of these MAPKs. It is plausible that Lophanthoidin F exerts its anti-inflammatory effects by inhibiting the activation of one or more of these MAPK pathways.

Future Directions

The initial findings on Lophanthoidin F are promising and warrant further investigation. Future research should focus on:

-

Determining the specific IC50 value of Lophanthoidin F for the inhibition of NO and other inflammatory mediators like prostaglandins (e.g., PGE2).

-

Elucidating the precise molecular targets of Lophanthoidin F within the NF-κB and MAPK signaling pathways through techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins.

-

Conducting in vivo studies in animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of Lophanthoidin F.

-

Investigating the structure-activity relationship of Lophanthoidin F and related diterpenoids to guide the synthesis of more potent and selective anti-inflammatory agents.

Conclusion

Lophanthoidin F is a novel diterpenoid with demonstrated anti-inflammatory potential through the inhibition of nitric oxide production in vitro. While the precise molecular mechanisms are yet to be fully elucidated, it is hypothesized to act by modulating the NF-κB and MAPK signaling pathways, which are critical regulators of the inflammatory response. The preliminary data presented in this guide underscore the potential of Lophanthoidin F as a lead compound for the development of new anti-inflammatory therapies. Further in-depth studies are crucial to fully characterize its pharmacological profile and therapeutic utility.

References

Physical and chemical characteristics of Lophanthoidin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring diterpenoid isolated from plants of the Isodon genus, specifically Isodon lophanthoides. Diterpenoids from this genus have garnered significant scientific interest due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. This technical guide provides a comprehensive overview of the physical and chemical characteristics of Lophanthoidin F, detailed experimental protocols for its isolation and characterization, and a summary of its known and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Physical and Chemical Characteristics

Lophanthoidin F is a complex diterpenoid with the molecular formula C24H34O7. The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C24H34O7 | [1] |

| Molecular Weight | 434.5 g/mol | [2] |

| CAS Number | 120462-46-6 | [2] |

| IUPAC Name | 2-[(4bS,8aS,9S,10S)-10-ethoxy-1,9-dihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate | N/A |

| Predicted LogP | 2.9 | N/A |

| Predicted Solubility | Soluble in organic solvents | N/A |

Experimental Protocols

Isolation and Purification of Lophanthoidin F

The following protocol is a generalized procedure based on methods for isolating diterpenoids from Isodon species.

1. Plant Material Extraction:

-

Air-dried and powdered leaves of Isodon lophanthoides are extracted exhaustively with a solvent such as 95% ethanol or methanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform, and ethyl acetate.

-

The fractions are concentrated under reduced pressure.

3. Chromatographic Separation:

-

The ethyl acetate fraction, which is likely to contain Lophanthoidin F, is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Further Purification:

-

Fractions containing Lophanthoidin F are combined and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of Lophanthoidin F was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O-C) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons in the molecule.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and stereochemistry of the molecule.

-

Biological Activity

While specific quantitative biological activity data for Lophanthoidin F is not extensively documented in publicly available literature, diterpenoids isolated from Isodon species are well-known for their significant cytotoxic and anti-inflammatory properties[3][4][5][6][7][8].

| Activity | Cell Lines/Model | Observed Effect | Reference |

| Cytotoxicity | Various cancer cell lines (e.g., HeLa, HL-60) | Inhibition of cell proliferation | [3] |

| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Inhibition of nitric oxide (NO) production | [5][6] |

It is plausible that Lophanthoidin F exhibits similar biological activities. Further research is required to determine its specific cytotoxic and anti-inflammatory potential and to elucidate its mechanism of action.

Potential Signaling Pathway Involvement

Diterpenoids from Isodon species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway[9]. The NF-κB signaling cascade is a central regulator of the inflammatory response.

Conclusion

Lophanthoidin F is a promising natural product from the Isodon genus that warrants further investigation. Its complex chemical structure and the known biological activities of related compounds suggest its potential as a lead compound for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide provides a foundational resource to aid researchers in their exploration of Lophanthoidin F.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic diterpenoids from Isodon enanderianus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The cytotoxic activity of diterpenoids from Isodon species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Six new diterpenoids with anti-inflammatory and cytotoxic activity from Isodon serra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Isodon lophanthoides alleviates liver fibrosis via modulation of purine metabolism and NF-κB signaling pathway: insights from multi-omics analysis - PMC [pmc.ncbi.nlm.nih.gov]

Lophanthoidin F: A Technical Overview for Researchers

CAS Number: 120462-46-6[1][2] Chemical Formula: C24H34O7[1]

Lophanthoidin F is a naturally occurring diterpenoid compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanisms of action for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 120462-46-6 | [1][2] |

| Molecular Formula | C24H34O7 | [1] |

| Molecular Weight | 434.52 g/mol | [1] |

| IUPAC Name | 2-(10-ethoxy-3,9-dihydroxy-4b,8,8-trimethyl-1,4-dioxo-1,4,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2-yl)propyl acetate | [2] |

| Synonyms | lophanthoidin f | [3] |

Biological Activities and Mechanism of Action

Lophanthoidin F, derived from the aerial parts of Lophanthus anisatus, has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.[1] Its notable bioactivities include antiviral, antitumor, and anti-inflammatory properties.[1]

Antiviral Activity

Lophanthoidin F has shown significant inhibitory activity against the influenza A virus.[1] The proposed mechanism for this antiviral action is the reduction of viral RNA replication.[1]

Antitumor Activity

The compound exhibits cytotoxic effects on various human cancer cell lines, suggesting its potential as an anticancer agent.[1] Further research is needed to elucidate the specific signaling pathways involved in its cytotoxic mechanism.

Anti-inflammatory Activity

Lophanthoidin F has been observed to inhibit the production of inflammatory mediators.[1] This suggests a potential role in the development of treatments for inflammatory conditions. The precise molecular targets and signaling pathways underlying this anti-inflammatory effect are yet to be fully characterized.

Experimental Protocols

General Experimental Workflow for Antiviral Activity Screening

Caption: General workflow for in vitro antiviral activity screening.

General Experimental Workflow for Cytotoxicity Assays

Caption: General workflow for in vitro cytotoxicity assays.

General Experimental Workflow for Anti-inflammatory Activity Assessment

Caption: General workflow for in vitro anti-inflammatory assays.

Signaling Pathways

The specific signaling pathways modulated by Lophanthoidin F are not yet well-defined in publicly available literature. Given its anti-inflammatory and antitumor activities, it is plausible that it may interact with key inflammatory and cell survival pathways.

Hypothetical Signaling Pathway Inhibition in Inflammation

Caption: Hypothetical inhibition of inflammatory signaling pathways.

Conclusion

Lophanthoidin F is a promising natural product with demonstrated antiviral, antitumor, and anti-inflammatory potential. While preliminary data are encouraging, further in-depth research is required to fully elucidate its mechanisms of action, identify specific molecular targets, and establish detailed experimental protocols. This will be crucial for its potential development as a therapeutic agent. This guide serves as a foundational resource for researchers embarking on the study of this intriguing diterpenoid.

References

A Technical Guide to the Flavonoids and Bioactive Compounds of Lophanthus

This technical guide provides a comprehensive review of the flavonoids and other bioactive compounds found in plants of the Lophanthus genus, with a particular focus on Lophanthus anisatus (also known as Agastache foeniculum). This document is intended for researchers, scientists, and professionals in the field of drug development, offering an in-depth look at the phytochemistry, biological activities, and underlying molecular mechanisms of these compounds.

Phytochemical Composition of Lophanthus

Lophanthus anisatus is a rich source of a variety of bioactive compounds, primarily categorized as flavonoids, phenylpropanoids, and volatile essential oils. These compounds contribute to the plant's traditional medicinal uses and its potential for modern therapeutic applications.

Flavonoids

Several flavonoids have been identified in Lophanthus, playing a significant role in the plant's antioxidant and anti-inflammatory properties. The major flavonoids identified include:

-

Luteolin : A flavone with well-documented antioxidant, anti-inflammatory, and anticancer effects.[1][2][3]

-

Rutin : A flavonol glycoside known for its antioxidant and anti-inflammatory activities.[4][5]

-

Quercetin : A widely studied flavonol with potent antioxidant and anti-inflammatory properties.

-

Acacetin : A flavone that has demonstrated significant anticancer potential by modulating various oncogenic signaling pathways.[6][7][8]

-

Tilianin : A flavonoid glycoside.

Phenylpropanoids

Phenylpropanoids are another major class of bioactive compounds in Lophanthus, with notable biological activities:

-

Rosmarinic Acid : Known for its antioxidant, anti-inflammatory, and neuroprotective effects.[9][10][11][12]

-

Caffeic Acid : Exhibits antioxidant and anti-inflammatory properties.

Essential Oils and Volatile Compounds

The characteristic aroma of Lophanthus anisatus is due to its high content of essential oils. The composition of these oils can vary depending on the plant part and extraction method. The main volatile compounds include:

-

Methyl Chavicol (Estragole)

-

Limonene

-

Methyl Eugenol

-

Caryophyllene

-

Germacrene D

-

Eugenol

-

Chavicol

-

Pulegone

-

β-isomenthone

Quantitative Analysis of Bioactive Compounds

The concentration and yield of bioactive compounds from Lophanthus anisatus vary depending on the plant part and the extraction method employed. The following tables summarize the available quantitative data.

Table 1: Bioactive Compound Content and Antioxidant Activity in Dried Lophanthus anisatus

| Parameter | Value | Reference |

| Total Polyphenols | 7048.13 mg GAE/100 g | [6] |

| Antioxidant Activity | 3982.99 mg Trolox equivalent/100 g | [6] |

| Ascorbic Acid | 98.79 mg/100 g | [6] |

| Chlorophyll a | 14.93 mg/100 g | [6] |

| Chlorophyll b | 6.8 mg/100 g | [6] |

| Total Chlorophyll | 21.73 mg/100 g | [6] |

| Carotenes | 4.08 mg/100 g | [6] |

Table 2: Essential Oil Yield from Dried Lophanthus anisatus using Different Extraction Methods

| Plant Part | Extraction Method | Yield ( g/100 g) | Reference |

| Whole Aerial Plant | Hydro-distillation (HD) | 0.62 ± 0.020 | [1] |

| Whole Aerial Plant | Bio-solvent Distillation (BiAD) | 0.92 ± 0.015 | [1] |

| Leaves | Hydro-distillation (HD) | 0.75 ± 0.008 | [1] |

| Leaves | Bio-solvent Distillation (BiAD) | 1.06 ± 0.005 | [1] |

| Flowers | Hydro-distillation (HD) | 1.22 ± 0.011 | [1] |

| Flowers | Bio-solvent Distillation (BiAD) | 1.60 ± 0.049 | [1] |

| Whole Aerial Plant | Supercritical Fluid Extraction (CO2) | 0.94 ± 0.010 | [1] |

| Whole Aerial Plant | Supercritical Fluid Extraction (CO2 + ethanol) | 0.32 ± 0.007 | [1] |

| Leaves | Supercritical Fluid Extraction (CO2) | 0.90 ± 0.010 | [1] |

| Leaves | Supercritical Fluid Extraction (CO2 + ethanol) | 1.14 ± 0.008 | [1] |

| Flowers | Supercritical Fluid Extraction (CO2) | 1.94 ± 0.030 | [1] |

| Flowers | Supercritical Fluid Extraction (CO2 + ethanol) | 0.57 ± 0.003 | [1] |

Table 3: Major Volatile Compounds in Lophanthus anisatus Essential Oil

| Compound | Percentage in Leaves (%) | Percentage in Flowers (%) | Reference |

| Methyl Chavicol | 73.56 | 84.29 | [6] |

| Limonene | 6.64 | 3.26 | [6] |

| Methyl Eugenol | 5.93 | 3.48 | [6] |

| Caryophyllene | 4.49 | 2.79 | [6] |

| Germacrene D | 2.17 | 1.53 | [6] |

Signaling Pathways Modulated by Lophanthus Compounds

The therapeutic effects of Lophanthus flavonoids and phenylpropanoids are attributed to their ability to modulate key cellular signaling pathways involved in cancer, inflammation, and neuroprotection.

Anticancer Signaling Pathways

Flavonoids such as luteolin and acacetin, found in Lophanthus, have been shown to exert their anticancer effects by targeting multiple signaling pathways that regulate cell proliferation, apoptosis, and metastasis.

Anti-inflammatory Signaling Pathways

Rutin, a prominent flavonoid in Lophanthus, exerts its anti-inflammatory effects by inhibiting key inflammatory pathways.

Neuroprotective Signaling Pathways

Rosmarinic acid, a key phenylpropanoid in Lophanthus, has demonstrated neuroprotective properties through the activation of antioxidant and pro-survival pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the analysis of Lophanthus compounds and their biological activities.

Extraction of Flavonoids and Phenylpropanoids

This protocol describes a general method for the extraction of flavonoids and phenylpropanoids from Lophanthus plant material.

Protocol:

-

Sample Preparation: Air-dry the aerial parts of Lophanthus anisatus at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered plant material with 80% methanol (or ethanol) in a 1:10 (w/v) ratio for 24 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

-

Fractionation (Optional): For further purification, the crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This method is commonly used for the determination of the total flavonoid content in plant extracts.

Reagents:

-

Standard solution of quercetin or rutin (e.g., 1 mg/mL in methanol).

-

2% Aluminum chloride (AlCl₃) in methanol.

-

Sample extract solution.

Protocol:

-

Standard Curve Preparation: Prepare a series of dilutions of the standard solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Reaction Mixture: To 1 mL of each standard dilution and the sample extract, add 1 mL of 2% AlCl₃ solution.

-

Incubation: Incubate the mixture for 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 415 nm using a UV-Vis spectrophotometer against a blank (1 mL of methanol and 1 mL of 2% AlCl₃).

-

Calculation: Plot the standard curve and determine the total flavonoid content of the sample, expressed as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.

DPPH Radical Scavenging Activity Assay

This assay is used to determine the antioxidant capacity of the plant extracts.[13][14][15][16][17]

Reagents:

-

0.1 mM 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample extract solutions at various concentrations.

-

Ascorbic acid or Trolox as a positive control.

Protocol:

-

Reaction Setup: In a 96-well plate or test tubes, mix 100 µL of the sample extract (or standard) at different concentrations with 100 µL of the 0.1 mM DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. A control containing methanol and DPPH solution is also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is then determined.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the plant extracts or essential oils against various bacteria.[18][19][20][21][22]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plates.

-

Plant extract or essential oil.

-

Resazurin solution (optional, for viability indication).

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Serial Dilution: Perform a two-fold serial dilution of the plant extract or essential oil in the 96-well plate containing MHB.

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without extract) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the bacteria. If using resazurin, a color change from blue to pink indicates bacterial growth.

Conclusion

Lophanthus species, particularly Lophanthus anisatus, are a promising source of bioactive flavonoids and other compounds with a wide range of therapeutic properties. The identified compounds, including luteolin, acacetin, rutin, and rosmarinic acid, have been shown to modulate key signaling pathways involved in cancer, inflammation, and neurodegeneration. This technical guide provides a foundational overview of the phytochemistry, quantitative analysis, and molecular mechanisms of Lophanthus compounds, along with detailed experimental protocols to aid in further research and development. Future studies should focus on the in-vivo efficacy and bioavailability of these compounds to fully realize their therapeutic potential.

References

- 1. Molecular targets of luteolin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules [mdpi.com]

- 3. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rutin? [synapse.patsnap.com]

- 5. An up-to-date review of rutin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Mechanism Discovery of Acacetin Against Cancers: Insights from Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rosmarinic acid elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular mechanisms of neuroprotective offerings by rosmarinic acid against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 14. researchgate.net [researchgate.net]

- 15. acmeresearchlabs.in [acmeresearchlabs.in]

- 16. mdpi.com [mdpi.com]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. preprints.org [preprints.org]

- 21. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

Methodological & Application

Proposed Total Synthesis of Lophanthoidin F: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lophanthoidin F is a naturally occurring abietane diterpenoid with a highly oxygenated and stereochemically complex structure. To date, a total synthesis of Lophanthoidin F has not been reported in the scientific literature. This document outlines a novel and plausible synthetic strategy to achieve the total synthesis of this complex natural product. The proposed route is designed to be efficient and stereoselective, addressing the key challenges of constructing the hydrophenanthrene core, installing the angular methyl group, and elaborating the heavily functionalized B-ring. This proposal is intended to serve as a guide for researchers in natural product synthesis and drug discovery.

Retrosynthetic Analysis

The proposed retrosynthetic analysis for Lophanthoidin F is depicted below. The strategy hinges on a late-stage elaboration of the highly oxygenated B-ring from a key intermediate, an aromatic abietane derivative. This approach allows for the secure construction of the tricyclic core and the challenging quaternary center at C4b before tackling the sensitive oxygenated functionalities.

The primary disconnection of Lophanthoidin F (1) involves simplification of the B-ring functionalities, leading back to the advanced intermediate (2), a protected catechol derivative. This intermediate is envisioned to arise from the aromatic abietane (3) through a series of selective oxidation and functional group manipulations. The side chain at C2 can be introduced via a Wittig-type reaction or a related olefination on a suitable ketone precursor. The tricyclic core of (3) is traced back to a simpler bicyclic precursor (4), which can be constructed using a Robinson annulation approach from a known chiral starting material (5), thereby establishing the initial stereochemistry.

Caption: Retrosynthetic analysis of Lophanthoidin F.

Proposed Forward Synthetic Pathway

The proposed forward synthesis aims to construct the Lophanthoidin F molecule in a convergent and stereocontrolled manner. The key phases of this synthesis are the construction of the hydrophenanthrene core, installation of the side chain, and the late-stage oxidation of the B-ring.

Caption: Proposed forward synthetic workflow for Lophanthoidin F.

Experimental Protocols

Synthesis of the Tricyclic Hydrophenanthrene Core

The construction of the tricyclic core will commence from a known chiral building block, such as the Wieland-Miescher ketone, to establish the initial stereochemistry. A Robinson annulation sequence will be employed to construct the B-ring, followed by the formation of the C-ring.

Protocol for Robinson Annulation:

-

To a solution of the chiral enone (1.0 eq) in a suitable solvent such as methanol, add methyl vinyl ketone (1.2 eq) and a catalytic amount of a base (e.g., potassium hydroxide, 0.1 eq).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the bicyclic diketone.

Aromatization and Side Chain Installation

With the tricyclic core in hand, the next phase involves the aromatization of the C-ring to furnish the abietane skeleton. This can be achieved through dehydrogenation using a catalyst such as palladium on carbon. Subsequent functionalization of the aromatic ring will be performed to introduce the precursor for the side chain.

Protocol for Friedel-Crafts Acylation:

-

To a solution of the aromatic abietane (1.0 eq) in a dry, non-polar solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride, 1.5 eq) at 0 °C.

-

Add the appropriate acyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by carefully adding ice-water, and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography.

Late-Stage B-Ring Oxidation

The final and most challenging phase of the synthesis is the elaboration of the highly oxygenated B-ring. This will involve a sequence of stereoselective oxidations. Inspiration for this stage can be drawn from the synthesis of structurally related natural products like Coleon U.[1]

Protocol for Stereoselective Dihydroxylation:

-

To a solution of the enone intermediate (1.0 eq) in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (0.02 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium sulfite.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the diol by column chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for the key transformations in the proposed synthesis of Lophanthoidin F. These yields are estimated based on similar reactions reported in the literature for the synthesis of other abietane diterpenoids.[1][2]

| Step No. | Transformation | Starting Material | Product | Expected Yield (%) |

| 1 | Robinson Annulation | Chiral Enone | Bicyclic Diketone | 85-95 |

| 2 | C-Ring Formation | Bicyclic Diketone | Tricyclic Ketone | 70-80 |

| 3 | Aromatization | Tricyclic Ketone | Aromatic Abietane | 80-90 |

| 4 | Friedel-Crafts Acylation | Aromatic Abietane | Ketone Precursor | 60-75 |

| 5 | Baeyer-Villiger Oxidation | Ketone Precursor | Ester Intermediate | 70-85 |

| 6 | Olefination | Ester Intermediate | Side-chain adduct | 65-80 |

| 7 | Dihydroxylation | Enone Intermediate | Diol Intermediate | 75-90 |

| 8 | Final Functionalization | Diol Intermediate | Lophanthoidin F | 40-50 |

Disclaimer: As the total synthesis of Lophanthoidin F has not been previously reported, this document presents a proposed synthetic strategy. The experimental protocols and expected yields are based on established methodologies for the synthesis of structurally related compounds and may require further optimization.

References

Application Notes and Protocols for the Quantification of Lophanthoidin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin F is a naturally occurring diterpenoid compound that has garnered interest within the scientific community due to its potential biological activities. Accurate and precise quantification of Lophanthoidin F in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and further investigation of its pharmacological properties. This document provides detailed application notes and protocols for the analytical quantification of Lophanthoidin F, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, which are standard techniques for the analysis of diterpenoids.

Physicochemical Properties of Lophanthoidin F

A foundational understanding of the physicochemical properties of Lophanthoidin F is essential for developing an effective analytical method.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₄O₇ | PubChem |

| Molecular Weight | 434.5 g/mol | PubChem |

| Canonical SMILES | CCC1=C(C2=C(C(=O)C=C1)C3C(C(C(C(C3)O)OC)OC(=O)C)C2(C)C)O | PubChem |

| Predicted LogP | 3.8 | ChemAxon |

| Predicted Water Solubility | 0.005 g/L | ALOGPS |

Note: Predicted values are computationally generated and should be experimentally verified.

Recommended Analytical Methods

Based on the analysis of diterpenoids, the following methods are recommended for the quantification of Lophanthoidin F:

-

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA): This is a widely accessible and robust method suitable for the routine quantification of Lophanthoidin F in plant extracts and formulations, provided the compound possesses a suitable chromophore for UV detection.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity, making it the preferred choice for quantifying low concentrations of Lophanthoidin F in complex biological matrices such as plasma and tissue homogenates.

Experimental Protocols

The following protocols are proposed as a starting point for the quantification of Lophanthoidin F. Optimization and validation are critical steps to ensure the reliability of the results.

Protocol 1: Quantification of Lophanthoidin F in Plant Material using HPLC-PDA

This protocol outlines the extraction and analysis of Lophanthoidin F from a plant matrix.

1. Sample Preparation: Solid-Liquid Extraction

-

Objective: To efficiently extract Lophanthoidin F from the dried plant material.

-

Procedure:

-

Grind the dried plant material (e.g., leaves, stems) to a fine powder (e.g., 40-60 mesh).

-

Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

-

Add 25 mL of methanol (or another suitable solvent like ethanol or acetonitrile).

-

Perform ultrasonication for 30 minutes at room temperature.

-

Filter the extract through a Whatman No. 1 filter paper.

-

Repeat the extraction process on the residue two more times with 25 mL of the solvent.

-

Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in a known volume (e.g., 5 mL) of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.

-

2. HPLC-PDA Method

-

Instrumentation: A standard HPLC system equipped with a PDA detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor the full UV spectrum and select the wavelength of maximum absorbance for Lophanthoidin F for quantification.

-

3. Calibration and Quantification

-

Prepare a stock solution of a Lophanthoidin F reference standard of known purity in methanol.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the samples.

-

Inject the calibration standards and the sample extracts into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of Lophanthoidin F in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of Lophanthoidin F in Biological Samples using LC-MS/MS

This protocol is designed for the sensitive and selective quantification of Lophanthoidin F in biological matrices like plasma.

1. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

-

Objective: To remove proteins and other interfering substances from the plasma sample.

-

Procedure:

-

To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing for 2 minutes, and centrifuging.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Method

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

-

Gradient Program: A fast gradient may be employed for high-throughput analysis.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for Lophanthoidin F.

-

Multiple Reaction Monitoring (MRM):

-

Determine the precursor ion (Q1) and the most abundant and stable product ion (Q3) for Lophanthoidin F and the internal standard by infusing a standard solution.

-

Optimize collision energy (CE) and other MS parameters for each MRM transition.

-

-

Data Acquisition: Acquire data in MRM mode for the transitions of Lophanthoidin F and the IS.

-

3. Data Analysis and Quantification

-

Process the data using the instrument's software.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Lophanthoidin F in the biological samples from the calibration curve.

Method Validation